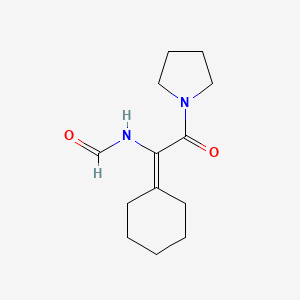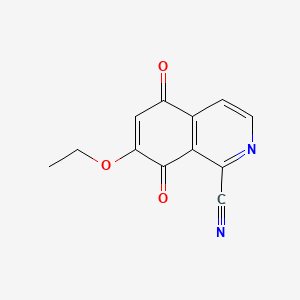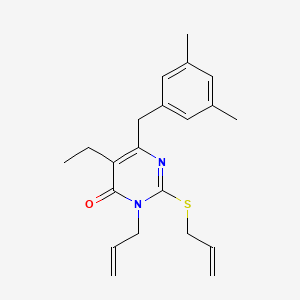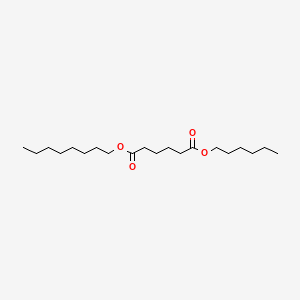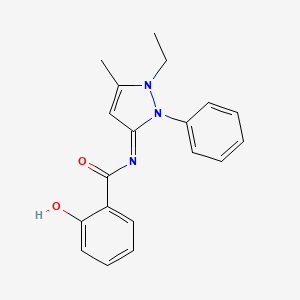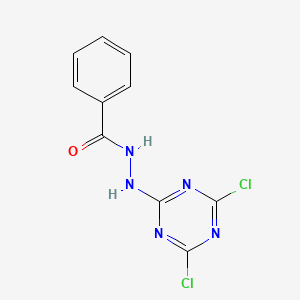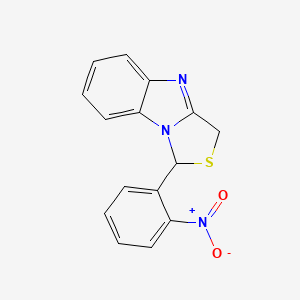
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a fused thiazole and benzimidazole ring system with a 2-nitrophenyl substituent, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-mercaptoaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetic acid. The reaction mechanism involves the formation of an intermediate Schiff base, followed by intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as using water as a solvent and visible light as a catalyst, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-aminophenyl)-.
Oxidation: Sulfoxides and sulfones of the parent compound.
Substitution: Halogenated or nitrated derivatives of the parent compound.
科学的研究の応用
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- exerts its effects varies depending on its application. In medicinal chemistry, it acts as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. For example, its derivatives inhibit HIV-1 reverse transcriptase by binding to a non-nucleoside binding site, preventing the enzyme from synthesizing viral DNA .
類似化合物との比較
- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-
- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-chlorophenyl)-
Comparison: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. Compared to its analogs, such as the 2,6-difluorophenyl and 4-chlorophenyl derivatives, the nitro-substituted compound exhibits different pharmacological profiles and chemical reactivity. The nitro group can be reduced to an amino group, offering additional pathways for chemical modification and potential therapeutic applications .
特性
CAS番号 |
136994-97-3 |
|---|---|
分子式 |
C15H11N3O2S |
分子量 |
297.3 g/mol |
IUPAC名 |
1-(2-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)12-7-3-1-5-10(12)15-17-13-8-4-2-6-11(13)16-14(17)9-21-15/h1-8,15H,9H2 |
InChIキー |
PSYDBXIUPWICOV-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


